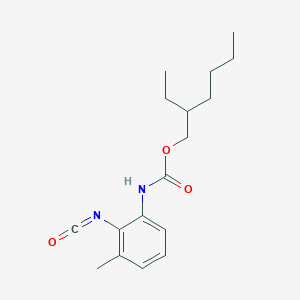![molecular formula C9H19Cl3OSi B14311320 Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane CAS No. 114145-13-0](/img/structure/B14311320.png)
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane is a chemical compound known for its unique structure and properties It is a silane derivative, which means it contains a silicon atom bonded to organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane typically involves the reaction of 1,1,1-trichloro-3,3-dimethylbutan-2-ol with trimethylchlorosilane. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution of the hydroxyl group with the trimethylsilyl group. The reaction conditions usually involve moderate temperatures and anhydrous solvents to prevent hydrolysis of the silane compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, the silane compound can hydrolyze to form silanols and other by-products.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, hydrolysis yields silanols, while substitution reactions can produce a variety of organosilicon compounds .
Aplicaciones Científicas De Investigación
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- 1,1,1-Trichloro-2,2,2-trifluoroethane
- 1,1,1-Trichloroethane
Uniqueness
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane is unique due to its specific structure, which imparts distinct reactivity and properties compared to other silane derivatives. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
114145-13-0 |
|---|---|
Fórmula molecular |
C9H19Cl3OSi |
Peso molecular |
277.7 g/mol |
Nombre IUPAC |
trimethyl-(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxysilane |
InChI |
InChI=1S/C9H19Cl3OSi/c1-8(2,3)7(9(10,11)12)13-14(4,5)6/h7H,1-6H3 |
Clave InChI |
FVDSGGOFDDVNTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C(Cl)(Cl)Cl)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


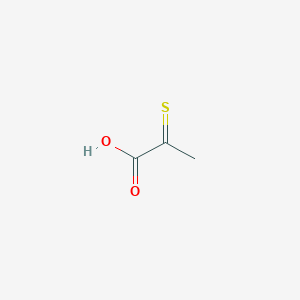

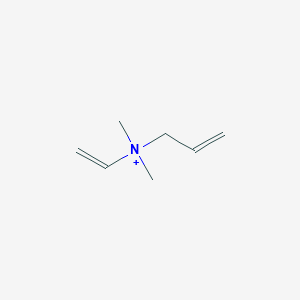


![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
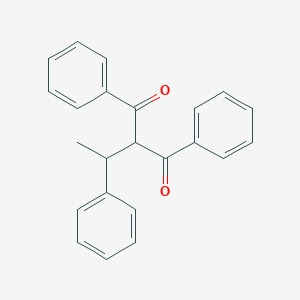


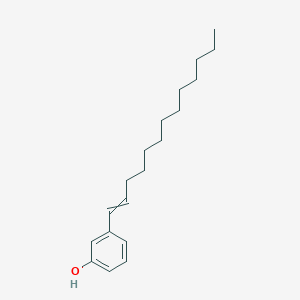
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
